5-(bromomethyl)furan-2(5H)-one
Overview
Description
5-(Bromomethyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a bromomethyl group attached to the furan ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)furan-2(5H)-one typically involves the bromination of furan derivatives. One common method is the bromination of 5-methylfuran-2(5H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)furan-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding 5-methylfuran-2(5H)-one.
Substitution: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, primary amines, or thiols under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-Methylfuran-2(5H)-one.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Bromomethyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through bromomethylation, enabling the study of biological pathways and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)furan-2(5H)-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. The furan ring can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Methylfuran-2(5H)-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethylfuran-2(5H)-one: Similar reactivity but with different electronic and steric properties due to the chlorine atom.
5-Hydroxymethylfuran-2(5H)-one: Contains a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
5-(Bromomethyl)furan-2(5H)-one is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules.
Properties
IUPAC Name |
2-(bromomethyl)-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-3-4-1-2-5(7)8-4/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVHCUXKCJFHGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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